4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-CHLOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as a chlorobenzoyl group, a fluorophenyl group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
The synthesis of 4-(4-CHLOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Substituents: The chlorobenzoyl, fluorophenyl, hydroxy, and methoxyphenyl groups are introduced through various substitution reactions, often involving halogenation and nucleophilic aromatic substitution.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis could be employed for large-scale production.
Chemical Reactions Analysis
4-(4-CHLOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Reagents like PCC, NaBH4, and halogens (Cl2, Br2) are commonly used. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound.
Scientific Research Applications
4-(4-CHLOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is studied for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-(4-CHLOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other substituted pyrroles and benzoyl derivatives.
Uniqueness: The combination of functional groups in this compound provides unique chemical and biological properties, making it a valuable subject of research.
Properties
Molecular Formula |
C24H17ClFNO4 |
---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H17ClFNO4/c1-31-17-12-10-16(11-13-17)27-21(18-4-2-3-5-19(18)26)20(23(29)24(27)30)22(28)14-6-8-15(25)9-7-14/h2-13,21,28H,1H3/b22-20- |
InChI Key |
ZEPFUZRFCKHNMF-XDOYNYLZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=CC=C4F |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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